molecular formula C15H13Cl2N3O B8553629 Phthalazine, 4-[(3,5-dichloro-4-pyridinyl)methyl]-1,2-dihydro-7-methoxy- CAS No. 256442-90-7

Phthalazine, 4-[(3,5-dichloro-4-pyridinyl)methyl]-1,2-dihydro-7-methoxy-

Cat. No. B8553629
M. Wt: 322.2 g/mol
InChI Key: INJOULQGSUBQJR-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A suspension of 1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine (23.5 g, 73.4 mmoles), prepared as described in example 5, and PtO2 hydrate (0.5 g, 2.2 mmoles) in THF (600 ml) was put in a hydrogenator at room temperature and 2 atmospheres. After 22 hours the mixture was filtered over celite and brought to dryness to give 23.8 g of the title compound (stoichiometric yield). m.p.: 181-183° C.
Name
1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine
Quantity
23.5 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:21])[C:7]=1[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[CH:12]=[N:11][N:10]=1>C1COCC1>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:21])[C:7]=1[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[CH2:12][NH:11][N:10]=1

Inputs

Step One
Name
1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine
Quantity
23.5 g
Type
reactant
Smiles
ClC=1C=NC=C(C1CC1=NN=CC2=CC(=CC=C12)OC)Cl
Step Two
Name
PtO2 hydrate
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was put in a hydrogenator at room temperature
FILTRATION
Type
FILTRATION
Details
After 22 hours the mixture was filtered over celite
Duration
22 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1CC1=NNCC2=CC(=CC=C12)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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